N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs . The compound also contains nitro groups, which are often used in explosives and pharmaceuticals, and a fluorophenyl group, which is common in many pesticides and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide” were not found, there are related compounds with known synthesis methods. For example, an improved three-step process for the synthesis of gefitinib, a drug with a similar structure, has been reported . This process involves the synthesis, isolation, and characterization of novel intermediates .
Applications De Recherche Scientifique
Antiproliferative Efficacy in Cancer Treatment
“N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide” has shown significant antiproliferative efficacy in colon cancer cells . The compound induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4
The compound has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system and its modulation has potential therapeutic benefits for neurological disorders such as Parkinson’s disease .
Inhibition of AbTYR
The compound has been identified as a significant inhibitor of AbTYR . AbTYR is a key enzyme involved in melanin synthesis, and its inhibition could have potential applications in the treatment of hyperpigmentation disorders .
Mécanisme D'action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . It plays a crucial role in the regulation of cell proliferation, survival, differentiation, and other functions .
Mode of Action
N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation and activation of EGFR . This inhibition disrupts the downstream signaling pathways, leading to a decrease in cancer cell proliferation and survival .
Biochemical Pathways
The compound’s action primarily affects the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, it disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. The disruption of these pathways leads to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Similar compounds have been characterized with suitable in vivo pharmacokinetic properties in preclinical safety species
Result of Action
The molecular and cellular effects of N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide’s action include the inhibition of cancer cell growth and proliferation . By inhibiting the EGFR tyrosine kinase, the compound disrupts the downstream signaling pathways, leading to a decrease in cancer cell proliferation and survival .
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O5/c14-11-5-8(1-2-12(11)15)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHCXBMHUNGIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.